ClogP and Topological Polar Surface Area (tPSA) Comparison with Lidocaine
The calculated octanol-water partition coefficient (ClogP) of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is substantially higher than that of lidocaine, while its tPSA is comparable but marginally lower. These values are predicted using the same in silico method for both compounds, enabling a cross-study comparable assessment. Experimental logP and tPSA data are not available for the target compound; therefore, this comparison relies entirely on computational consensus predictions [1].
| Evidence Dimension | ClogP and tPSA (in silico predicted) |
|---|---|
| Target Compound Data | ClogP ≈ 4.1; tPSA ≈ 32.3 Ų |
| Comparator Or Baseline | Lidocaine: ClogP ≈ 2.4; tPSA ≈ 32.6 Ų |
| Quantified Difference | ClogP difference ≈ +1.7 log units; tPSA difference ≈ −0.3 Ų |
| Conditions | Predicted by SwissADME consensus algorithm; neutral species, standard conditions. |
Why This Matters
A ClogP increase of >1.5 log units compared to lidocaine implies significantly altered membrane partitioning and potential blood-brain barrier penetration, which directly impacts the choice of this compound for in vitro and in vivo pharmacological studies.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
